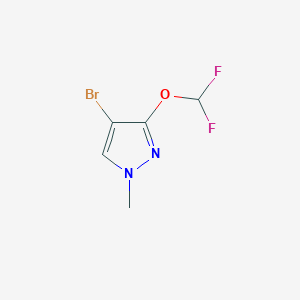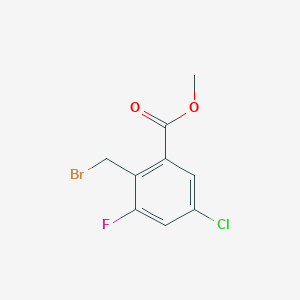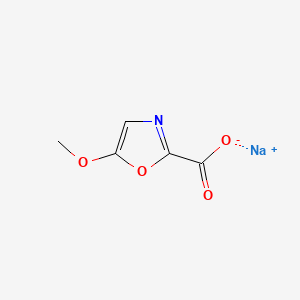![molecular formula C14H19ClN2O2 B13915527 Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group attached to a diazaspiro octane ring system, which includes two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazaspiro ring system
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or spirocyclic compounds
Scientific Research Applications
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazaspiro ring system is believed to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate .
Uniqueness
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the benzyl group and the diazaspiro ring system enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14;/h1-5,15H,6-11H2;1H |
InChI Key |
XZHYBWBTXNBLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


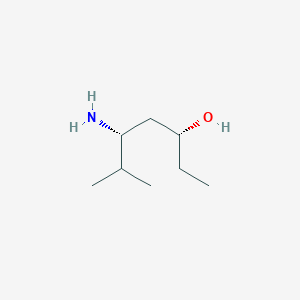
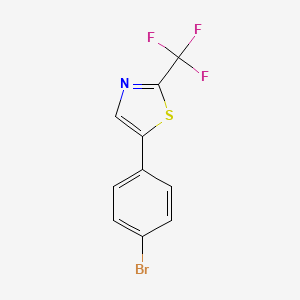
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
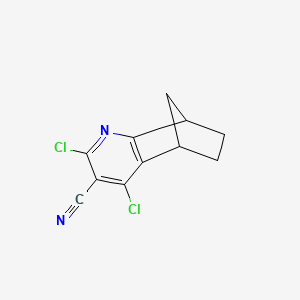
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
